molecular formula C9H12N4O3 B3959795 2-[(2-aminoethyl)amino]-5-nitrobenzamide

2-[(2-aminoethyl)amino]-5-nitrobenzamide

Cat. No.: B3959795
M. Wt: 224.22 g/mol
InChI Key: LPMXCWLIOILIMC-UHFFFAOYSA-N
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Description

2-[(2-aminoethyl)amino]-5-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with a 5-nitro group and a 2-aminoethylamino side chain. The 5-nitro group is a critical electron-withdrawing moiety that enhances reactivity and may contribute to biological activity, while the aminoethyl side chain offers opportunities for functionalization or conjugation .

Properties

IUPAC Name

2-(2-aminoethylamino)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c10-3-4-12-8-2-1-6(13(15)16)5-7(8)9(11)14/h1-2,5,12H,3-4,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMXCWLIOILIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Reactivity and Binding Thioamide vs. Amide: 2-Amino-5-nitrothiobenzamide replaces the carbonyl oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capacity. This may enhance membrane permeability but reduce stability compared to the parent amide . Aminoethyl Side Chains: The aminoethyl group in 2-[(2-aminoethyl)amino]-5-nitrobenzamide allows for conjugation with other molecules (e.g., targeting ligands), a feature exploited in polybenzamide DNA binders like the diethanolamine derivative in .

Nitro Group Positioning and Electronic Effects

  • All compounds share a 5-nitro substituent, which stabilizes negative charge and enhances electrophilicity. This is critical in DNA-interacting agents, where nitro groups facilitate intercalation or groove binding .

Functional Group Modifications for Specific Applications Carboxylic Acid vs. Amide: 2-Methylamino-5-nitrobenzoic acid () replaces the amide with a carboxylic acid, enabling metal complexation or salt formation for improved solubility . Ester Derivatives: Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride () introduces a methyl ester, which can act as a prodrug moiety or improve synthetic handling via hydrolysis protection .

DNA-Binding Agents The diethanolamine-substituted analog () forms one-dimensional hydrogen-bonded chains, a structural feature critical for DNA minor-groove recognition. This highlights the importance of flexible side chains for biomolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-aminoethyl)amino]-5-nitrobenzamide
Reactant of Route 2
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2-[(2-aminoethyl)amino]-5-nitrobenzamide

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